1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA
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Overview
Description
1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of methoxy groups and a thiolane ring in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the 2,3-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 2 and 3 positions.
Introduction of the Thiolane Ring: The thiolane ring is introduced through a series of reactions, including thiolation and cyclization.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups and thiolane ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage or the thiolane ring, potentially leading to the formation of amines or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy groups and thiolane ring may play a role in its binding to proteins or other biomolecules, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can be compared with other similar compounds, such as:
1-(2,3-Dimethoxyphenyl)-3-(methylthiolan-3-yl)urea: A compound with a similar structure but different substitution pattern.
1-(2,3-Dimethoxyphenyl)-3-(ethylthiolan-3-yl)urea: A compound with an ethyl group instead of a methoxy group.
1-(2,3-Dimethoxyphenyl)-3-(propylthiolan-3-yl)urea: A compound with a propyl group instead of a methoxy group.
These compounds share structural similarities but may exhibit different chemical reactivity and biological activity due to variations in their functional groups.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-19-12-6-4-5-11(13(12)20-2)17-14(18)16-9-15(21-3)7-8-22-10-15/h4-6H,7-10H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQZBVVLYMHGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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